Ethyl 2-(3-aminophenyl)acetate hydrochloride physical and chemical properties
Ethyl 2-(3-aminophenyl)acetate hydrochloride physical and chemical properties
Title: Physicochemical Profiling and Synthetic Methodologies of Ethyl 2-(3-aminophenyl)acetate Hydrochloride: A Comprehensive Guide for API Development
Executive Summary & Strategic Rationale
In modern pharmaceutical development, the selection of appropriate chemical building blocks dictates the efficiency, scalability, and purity of the final Active Pharmaceutical Ingredient (API). Ethyl 2-(3-aminophenyl)acetate hydrochloride (CAS: 452076-57-2)[1] is a highly versatile, bifunctional synthon widely utilized in the synthesis of indoles, oxindoles, non-steroidal anti-inflammatory drug (NSAID) analogs, and complex kinase inhibitors[2].
While the free base, ethyl 2-(3-aminophenyl)acetate (CAS: 52273-79-7)[3], is commercially available, it presents significant handling challenges. Free anilines are notoriously prone to auto-oxidation upon prolonged exposure to air and light, leading to the formation of dark, oligomeric impurities that complicate downstream purification. As an Application Scientist, I strongly advocate for the isolation and utilization of the hydrochloride salt . The protonation of the primary amine not only neutralizes its nucleophilicity—preventing premature polymerization or degradation—but also yields a highly stable, crystalline solid. This physical transformation eliminates the need for chromatographic purification, allowing for isolation via simple filtration, thereby establishing a highly scalable and self-validating process.
Physicochemical Properties & Quantitative Data
Understanding the physicochemical properties of this compound is critical for optimizing reaction conditions, particularly in biphasic systems or cross-coupling reactions where the controlled release of the free base is required.
| Property | Value / Description |
| Chemical Name | Ethyl 2-(3-aminophenyl)acetate hydrochloride |
| CAS Registry Number | 452076-57-2[1] |
| Free Base CAS Number | 52273-79-7[3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility Profile | Soluble in H₂O, DMSO, MeOH, EtOH; Insoluble in Hexanes, Et₂O |
| pKa (Estimated) | ~4.6 (Anilinium ion) |
| Hygroscopicity | Mildly hygroscopic; requires desiccated storage |
| Storage Conditions | Ambient to 4°C, sealed under inert gas (Ar/N₂) |
Mechanistic Synthesis Workflow
The synthesis of ethyl 2-(3-aminophenyl)acetate hydrochloride is typically achieved through a two-step sequence starting from the readily available 3-nitrophenylacetic acid. The logic of this sequence relies on orthogonal reactivity: protecting the carboxylic acid as an ethyl ester prior to the reduction of the nitro group. Attempting to reduce the nitro group first can lead to zwitterionic intermediates that are difficult to isolate.
Synthesis workflow of Ethyl 2-(3-aminophenyl)acetate hydrochloride from 3-nitrophenylacetic acid.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and In-Process Controls (IPCs) to ensure the system self-validates at each critical junction.
Protocol A: Fischer Esterification to Ethyl 2-(3-nitrophenyl)acetate
Causality: The esterification must be performed prior to reduction. If reduction is performed first, the resulting amino acid can undergo intermolecular amidation (polymerization) during the acidic, high-heat conditions of Fischer esterification.
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Setup: Charge a round-bottom flask with 3-nitrophenylacetic acid (1.0 equiv) and absolute ethanol (10 volumes).
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Catalysis: Slowly add concentrated sulfuric acid (0.1 equiv) dropwise. Note: H₂SO₄ acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the ester.
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Reaction: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.
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IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar baseline spot (acid) vanishes, replaced by a high-Rf UV-active spot (ester).
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Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer pH is ~8. This ensures complete removal of the H₂SO₄ catalyst and any unreacted starting material.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Ethyl 2-(3-nitrophenyl)acetate as a pale yellow oil[4].
Protocol B: Catalytic Hydrogenation & Salt Formation
Causality: We utilize Palladium on Carbon (Pd/C) with atmospheric hydrogen rather than harsh metal hydrides (e.g., LiAlH₄). Strong hydrides will over-reduce the ester moiety to a primary alcohol (yielding 2-(3-aminophenyl)ethanol)[5]. Pd/C selectively reduces the nitro group to the amine while leaving the aliphatic ester intact.
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Reduction Setup: Dissolve Ethyl 2-(3-nitrophenyl)acetate in absolute ethanol (8 volumes). Carefully add 10% Pd/C (0.05 equiv by weight).
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Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 12 hours.
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IPC: LC-MS analysis should confirm the disappearance of the nitro compound (M+H = 210) and the appearance of the free amine (M+H = 180)[6].
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Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the filter cake dry completely in air, as Pd/C can spontaneously ignite in the presence of solvent vapors.
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Salt Formation (Self-Validation): Concentrate the filtrate to an oil, then redissolve in anhydrous diethyl ether (10 volumes). Cool to 0°C. Slowly bubble dry HCl gas (or add 2.0 M HCl in diethyl ether) into the solution.
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Observation: The immediate precipitation of a white/off-white solid validates the successful protonation of the aniline nitrogen.
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Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to afford Ethyl 2-(3-aminophenyl)acetate hydrochloride in >95% purity.
Analytical Characterization Standards
To confirm the structural integrity and purity of the synthesized hydrochloride salt, the following analytical signatures must be verified:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 10.20 (br s, 3H): Represents the -NH₃⁺ protons. The broadness and downfield shift confirm successful hydrochloride salt formation.
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δ 7.45 - 7.20 (m, 4H): Aromatic protons of the meta-substituted ring.
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δ 4.10 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.
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δ 3.75 (s, 2H): Benzylic methylene protons adjacent to the carbonyl.
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δ 1.18 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.
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FT-IR (ATR):
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~2800-3000 cm⁻¹: Broad, intense band characteristic of the primary ammonium salt (N-H stretching).
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1732 cm⁻¹: Sharp, strong peak confirming the intact ester carbonyl (C=O stretching).
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Mass Spectrometry (ESI+):
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Calculated for C₁₀H₁₄NO₂⁺ [M-Cl]⁺: 180.10; Found: 180.12. (Note: The mass spectrometer detects the free base cation; the chloride counterion is not observed in positive ion mode).
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Application in Drug Development
In pharmaceutical chemistry, this compound is heavily utilized in Buchwald-Hartwig cross-coupling reactions and amide bond formations .
When utilizing the hydrochloride salt in these reactions, it is imperative to add a stoichiometric excess of a mild base (such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃) to the reaction mixture. The base serves to liberate the free aniline in situ, allowing the nucleophilic nitrogen to participate in the catalytic cycle. This methodology provides the dual benefit of utilizing a highly stable, easily weighable solid starting material while achieving the high reactivity of the free aniline precisely when required in the synthetic sequence[2].
References
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nextsds.com. "ethyl 2-(3-aminophenyl)acetate hydrochloride — Chemical Substance Information." NextSDS Database. Available at: [Link][1]
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Krečmerová, M., & Holý, A. (1995). "Preparation of Phosphonomethyl Ethers Derived from 2-Phenylethanol and Its Amino Derivatives." Collection of Czechoslovak Chemical Communications, 60(4), 659-669. Available at:[Link][5]
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Google Patents. "Heteroaryl compounds and uses thereof." WO2011090760A1. Available at: [2]
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Bartleby. "Preparation of ethyl 3-nitrophenylacetate." Bartleby Q&A Database. Available at: [Link][4]
Sources
- 1. nextsds.com [nextsds.com]
- 2. WO2011090760A1 - Heteroaryl compounds and uses thereof - Google Patents [patents.google.com]
- 3. 2-aminophenyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Answered: The order of addition of the bases is important. What would have happened if you instead treated the initial mixture of benzoic acid, 2 - napthol and… | bartleby [bartleby.com]
- 5. CCCC 1995, Volume 60, Issue 4, Abstracts pp. 659-669 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. 52273-79-7 | Ethyl 2-(3-aminophenyl)acetate - AiFChem [aifchem.com]
